N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-10(22)20-13-4-6-14(7-5-13)21-17(23)16-8-11-2-3-12(19)9-15(11)18(24)25-16/h2-7,9,16H,8H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJARTYRYSULJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, with the CAS number 892710-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 358.8 g/mol. The structure includes an acetylamino group and a chloro substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₄ |
| Molecular Weight | 358.8 g/mol |
| CAS Number | 892710-14-4 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl compounds found that those with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
The antimicrobial activity is hypothesized to be linked to the lipophilicity of the compound, which facilitates membrane penetration. The presence of the chloro group is particularly noted for enhancing this property, allowing the compound to disrupt bacterial cell membranes effectively .
Case Studies
- Antimicrobial Screening : In a study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with similar structural features to this compound were effective against various pathogens. The study employed quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
- Structure Activity Relationship : The effectiveness of these compounds was correlated with their structural features. For instance, variations in the position of substituents on the phenyl ring significantly influenced their antimicrobial potency. Compounds bearing halogenated groups were among the most active due to their enhanced ability to permeate lipid membranes .
Research Findings
A comprehensive analysis of similar compounds revealed that those conforming to Lipinski's Rule of Five exhibited favorable pharmacokinetic properties. This suggests that this compound could be a viable candidate for further pharmacological development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Key Similarities :
- Shares the same isochromene backbone and 7-chloro substitution.
- Contains a carboxamide group linked to an acetylated phenyl ring.
- No direct pharmacological data are available, but positional isomerism may influence solubility or target binding .
Table 1: Structural Comparison of Isochromene Carboxamides
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Phenyl Substituent Position |
|---|---|---|---|
| Target Compound (4-acetylamino) | C₁₈H₁₄ClNO₄ | 343.76 | 4-position |
| Analog (3-acetylamino) | C₁₈H₁₄ClNO₄ | 343.76 | 3-position |
Chromene and Isoindole Derivatives
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Structure : Chromene core with a sulfamoylphenyl group.
- Synthesis : Prepared via condensation of salicyaldehyde with a carboxamide precursor in acetic acid .
- Comparison: Replaces isochromene with a chromene scaffold, altering ring strain and conjugation.
3-Chloro-N-phenyl-phthalimide
Naphthyridine and Quinolone Derivatives
N3-Aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide
- Structure : Naphthyridine core with a carboxamide group.
- Synthesis: Similar methodology to quinolone derivatives, involving alkylation and condensation .
- Lacks the chloro substituent, which may reduce electrophilic reactivity .
4-Oxo-1,4-dihydroquinoline-3-carboxylate Derivatives
- Structure: Quinolone scaffold with fluorine and cyclopropyl groups.
- Relevance: Fluorine substitution is typical in fluoroquinolone antibiotics (e.g., ciprofloxacin).
- Comparison: Carboxylate group instead of carboxamide reduces hydrogen-bond donor capacity. Cyclopropyl and fluorine substituents enhance membrane permeability and target affinity .
Discussion of Structural and Functional Trends
- Chloro Substituents: The 7-chloro group in the target compound may enhance lipophilicity and electrophilicity, similar to chloro-substituted quinolones .
- Carboxamide vs. Carboxylate: Carboxamide groups (target compound) offer hydrogen-bonding sites critical for target recognition, whereas carboxylates (e.g., quinolones) prioritize ionic interactions .
- Phenyl Acetylamino Groups: The 4-acetylamino substitution may improve solubility compared to 3-acetylamino analogs, though experimental validation is needed .
Q & A
Basic: What are the recommended methodologies for optimizing the synthetic yield of N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?
Methodological Answer:
- Stepwise Optimization : Begin with modular synthesis, isolating intermediates (e.g., isochromene core and acetylamino-phenyl moieties) to identify yield-limiting steps. Use kinetic studies to adjust reaction times and temperatures .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance regioselectivity .
- Purification : Employ gradient column chromatography with silica gel (60–120 mesh) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm the isochromene scaffold and acetylamino group. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : Perform LC-MS (ESI+ mode) to verify molecular weight (expected [M+H]⁺ ~427.8 Da). Cross-reference with high-resolution data (HRMS) for elemental composition .
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases or proteases. Prioritize targets with ΔG ≤ −8.0 kcal/mol .
- In Vitro Assays : Perform fluorogenic substrate assays (e.g., for serine hydrolases) with varying inhibitor concentrations (IC₅₀ determination). Include positive controls (e.g., PMSF) and validate via Lineweaver-Burk plots .
- Mutational Analysis : Engineer enzyme active-site mutants (e.g., Ser→Ala substitutions) to confirm binding specificity. Use SPR (Surface Plasmon Resonance) for kinetic parameter validation .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Validation : Audit experimental conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC₅₀ values may arise from HepG2 vs. HEK293 models .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to harmonize data from ≥3 independent studies. Exclude outliers with Grubbs’ test (α=0.05) .
Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS/AMBER) over 100 ns trajectories to assess stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy .
- QSAR Modeling : Build 2D/3D-QSAR models (e.g., using MOE) with descriptors like logP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² >0.8) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to guide lead optimization .
Advanced: How can this compound be integrated into a pharmacological framework for neurodegenerative disease research?
Methodological Answer:
- Theoretical Linkage : Align with amyloid-beta or tau protein aggregation hypotheses. Use structural analogs (e.g., isocoumarin derivatives) as precedents for blood-brain barrier penetration .
- In Vivo Models : Test in transgenic mice (e.g., APP/PS1) with oral dosing (10–50 mg/kg). Monitor biomarkers (e.g., CSF Aβ42) via ELISA .
- PK/PD Modeling : Fit plasma concentration-time data to a two-compartment model (NONMEM) to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
